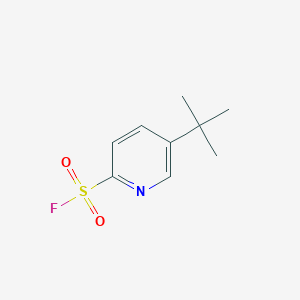

5-Tert-butylpyridine-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Tert-butylpyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2253639-67-5 . It has a molecular weight of 217.26 and is typically available in powder form . The IUPAC name for this compound is 5-(tert-butyl)pyridine-2-sulfonyl fluoride .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H12FNO2S/c1-9(2,3)7-4-5-8(11-6-7)14(10,12)13/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Fluorinating Agents and Reactivity

- Development of Novel Fluorinating Agents : A study highlighted the synthesis, properties, and reactivity of various substituted and thermally stable phenylsulfur trifluorides, including 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, known for its high stability and superior utility as a deoxofluorinating agent. This compound demonstrated excellent fluorination reactivity, converting alcohols, aldehydes, ketones, and carboxylic groups to fluorinated derivatives with high yields, showcasing its potential in drug discovery and material sciences (Umemoto et al., 2010).

Synthesis and Characterization of Complex Molecules

- Radiosynthesis of Fluoropyridine-based Reagents : Research into the design, synthesis, and radiosynthesis of new fluoropyridine-based maleimide reagents for labeling peptides and proteins demonstrated the application of fluorine-containing compounds in biomedical imaging. One such compound, FPyME, was developed for efficient incorporation of fluorine-18, a radioactive isotope, offering a novel approach for the prosthetic labeling of biological molecules, which is crucial for the development of new diagnostic tools in positron emission tomography (PET) (de Bruin et al., 2005).

Chemical Biology and Molecular Pharmacology

- Sulfonyl Fluorides as Reactive Probes : The invention of a facile approach for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation was reported. This method, applicable to a wide range of carboxylic acids, including drugs and natural products, provides a rapid, metal-free way to build diverse sulfonyl fluoride libraries. These compounds are important in chemical biology and molecular pharmacology for studying protein functions and potential therapeutic targets (Ruting Xu et al., 2019).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

5-tert-butylpyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-9(2,3)7-4-5-8(11-6-7)14(10,12)13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGWVLPKOYBAIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methoxy]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2783706.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)

![2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone](/img/structure/B2783711.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)

![3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783720.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide](/img/structure/B2783725.png)

![2-Methyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)